Cas no 943-73-7 (L-Homophenylalanine)

L-Homophenylalanine structure
L-Homophenylalanine structure
L-Homophenylalanine
943-73-7
C10H13NO2
179.215722799301
MFCD00002619
40377
2724505

L-Homophenylalanine Properties

Names and Identifiers

    • (S)-2-Amino-4-phenylbutanoic acid
    • (S)-alpha-Amino-benzenebutanoic acid
    • RARECHEM BK PT 0049
    • (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID
    • (S)-2-AMINO-4-PHENYLBUTYRIC ACID
    • (S)-HOMOPHENYLALANINE
    • (S)-ALPHA-AMINOBENZENEBUTANOIC ACID
    • 2-(S)-AMINO-4-PHENYLBUTANOIC ACID
    • (+)-2-AMINO-4-PHENYLBUTYRIC ACID
    • L-Homophenylalanine
    • (2S)-2-amino-4-phenylbutanoic acid
    • H-Homophe-OH
    • HOMOPHENYLALANINE, L-(RG)
    • (L)-Homophenylalanine
    • L-Homophe
    • L-高苯丙氨酸
    • (αS)-α-Aminobenzenebutanoic acid (ACI)
    • Benzenebutanoic acid, α-amino-, (S)- (ZCI)
    • Butyric acid, 2-amino-4-phenyl-, L- (8CI)
    • L
    • (+)-(S)-Homophenylalanine
    • (+)-L-Homophenylalanine
    • (+)-Homophenylalanine
    • (2S)-2-Azaniumyl-4-phenylbutanoate
    • (S)-Homophenylalanine
    • L-2-Amino-4-phenylbutyric acid
    • L-Benzylalanine
    • L-γ-Phenylbutyrine
    • (+)-2-Amino-4-phenylbutyric acid
    • BBA25087
    • 943-73-7
    • CHEMBL1233389
    • Homophenylalanine
    • AKOS015854054
    • CHEBI:43103
    • AC-9967
    • MLS-0466785.0001
    • 8JYL44CC06
    • H0985
    • BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-
    • Ethyl(+/-)-alpha-aminobenzenebutyrate
    • SCHEMBL44311
    • A844936
    • (alphaS)-alpha-Aminobenzenebutanoic Acid
    • EN300-98697
    • h-hophe-oh
    • l-(+)-homophenylalanine
    • (S)alpha-amino4-phenyl-butyric acid
    • AS-14310
    • EINECS 213-403-3
    • Z1255434715
    • Q27120508
    • (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID
    • L-hph
    • L-HPA
    • DTXSID001315729
    • J-640374
    • (2S)-2-amino-4-phenyl-butanoic acid
    • CS-W000258
    • (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE
    • homophenylalanine, l-
    • JTTHKOPSMAVJFE-VIFPVBQESA-N
    • AKOS015888227
    • BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-
    • UNII-8JYL44CC06
    • W-100197
    • Benzenebutanoicacid,b-amino-,(bs)-
    • C17235
    • HOMOPHENYLALANINE, (+)-
    • L-.GAMMA.-PHENYLBUTYRINE
    • HY-I1029
    • h-hfe-oh
    • MFCD00002619
    • (L)-homo-phenylalanine
    • AM20041444
    • CS-M2900
    • L-Homophenylalanine,98%
    • BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-
    • BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-
    • L-GAMMA-PHENYLBUTYRINE
    • +Expand
    • MFCD00002619
    • JTTHKOPSMAVJFE-VIFPVBQESA-N
    • 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
    • C(C1C=CC=CC=1)C[C@H](N)C(=O)O

Computed Properties

  • 179.09500
  • 2
  • 3
  • 4
  • 179.095
  • 13
  • 164
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 63.3A^2

Experimental Properties

  • 1.73140
  • 63.32000
  • 44 ° (C=1, 3mol/L HCl)
  • 324.8℃ at 760 mmHg
  • 300 ºC
  • 150.2℃
  • Soluble in dilute aqueous acid.
  • Not determined
  • Not determined
  • 45 º (C=1, 3N HCl 19 ºC)
  • 1.1248 (rough estimate)

L-Homophenylalanine Security Information

L-Homophenylalanine Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

L-Homophenylalanine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032XJ-1g
(S)-2-Amino-4-Phenylbutyric Acid
943-73-7 98%
1g
$4.00 2024-04-19
A2B Chem LLC
AB42967-1g
L-Homophenylalanine
943-73-7 98%
1g
$4.00 2024-07-18
AAPPTec
UHF102-25g
H-HPhe-OH, H-Hfe-OH
943-73-7
25g
$90.00 2024-07-19
Aaron
AR00335V-1g
(S)-2-Amino-4-Phenylbutyric Acid
943-73-7 98%
1g
$2.00 2024-07-18
abcr
AB168503-5 g
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); .
943-73-7 98%
5g
€61.80 2023-05-08
Ambeed
A100606-1g
H-HoPhe-OH
943-73-7 98%
1g
$5.0 2024-05-30
Apollo Scientific
OR14697-100g
L-Homophenylalanine
943-73-7 98%
100g
£63.00 2023-08-31
AstaTech
28665-100/G
L-HOMOPHENYLALANINE
943-73-7 99%
100g
$57 2023-09-18
ChemScence
CS-M2900-100g
L-Homophenylalanine
943-73-7 98.82%
100g
$61.0 2022-04-26
Enamine
EN300-98697-0.05g
(2S)-2-amino-4-phenylbutanoic acid
943-73-7 95%
0.05g
$19.0 2024-05-20

L-Homophenylalanine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; 20 h, reflux
Reference
Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acids
Drummond, Lorna J.; Sutherland, Andrew, Tetrahedron, 2010, 66(29), 5349-5356

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cobalt chloride (CoCl2) Catalysts: Aminoacylase ,  Amino acid amide racemase Solvents: Water ;  1 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827
Hsu, Shih-Kuang; Lo, Hsueh-Hsia; Kao, Chao-Hung; Lee, Dong-Sheng; Hsu, Wen-Hwei, Biotechnology Progress, 2006, 22(6), 1578-1584

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanine
Lin, Wenqing; He, Ze; Zhang, Haile; Zhang, Xiaomei; Mi, Aiqiao; et al, Synthesis, 2001, (7), 1007-1009

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: Cobalt chloride (CoCl2) ,  2-Aminohexano-6-lactam racemase ,  L-Amino acid amidase Solvents: Water ;  12 h, pH 7, 40 °C
Reference
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; Asano, Yasuhisa, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
Reference
Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Methanol ;  5 min, rt
Reference
N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring system
Allin, Steven M.; Towler, Joannah M. R.; Elsegood, Mark R. J.; Saha, Basu; Page, Philip C. Bulman, Synthetic Communications, 2012, 42(6), 872-882

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Pyridoxal 5′-phosphate ,  Aspartate aminotransferase Solvents: Water ;  24 h, pH 9.0, 37 °C; 37 °C → 100 °C
Reference
Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate Aminotransferase
Lo, Hsueh-Hsia; Hsu, Shih-Kuang; Lin, Wei-De; Chan, Nei-Li; Hsu, Wen-Hwei, Biotechnology Progress, 2005, 21(2), 411-415

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid
1.2 Reagents: Sodium acetate
Reference
DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanine
Xie, Yinong; Lou, Rongliang; Li, Zhi; Mi, Aiqiao; Jiang, Yaozhong, Tetrahedron: Asymmetry, 2000, 11(7), 1487-1494

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: NAD ,  Ammonium formate ,  Potassium hydroxide ,  Phosphoric acid Catalysts: Dehydrogenase ,  Formate dehydrogenase (NADP) Solvents: Water ;  15 - 20 h, pH 8, rt
Reference
Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Water ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
Improved method of preparing 2(S)-amino-4-phenylbutyric acid
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Phenylalanine dehydrogenase
Reference
Enzymic manufacture of L-2-amino-4-phenylbutyric acid
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
Hydrogen
Wilt, Jeremy C.; Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Acetic acid ,  Acetic anhydride ;  rt; 20 h, 40 °C
1.2 Catalysts: Graphene Solvents: Benzene ;  20 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -5 °C
1.4 Reagents: Hydrochloric acid ,  Oxygen Catalysts: Palladium Solvents: Water ;  0.2 MPa, 90 °C
1.5 Reagents: Ammonia ;  pH 5.5 - 5.8, 10 - 25 °C
Reference
Process for preparation of L-homophenylalanine
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Water ;  rt → 65 °C; 12 h, 1 bar, 65 °C
Reference
Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids
Romney, David K. ; Sarai, Nicholas S. ; Arnold, Frances H., ACS Catalysis, 2019, 9(9), 8726-8730

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol ,  Tetrahydrofuran
Reference
Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templates
Williams, Robert M.; Sinclair, Peter J.; Zhai, Dongguan; Chen, Daimo, Journal of the American Chemical Society, 1988, 110(5), 1547-57

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonium formate ,  Ammonia Solvents: Water ;  pH 7.2
1.2 Reagents: Oxygen Catalysts: Palladium ,  D-Amino acid oxidase ,  Catalase ;  24 h, 30 °C
Reference
Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Manganese dichloride ,  Hydrolase ,  Dihydropyrimidinase Solvents: Water ;  pH 7 - 7.5, 37 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7 - 7.2; pH 5.5
Reference
Preparation method of L-phenylalanine or D-phenylalanine
, China, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  7 h, 45 °C
Reference
Process for preparation of 4-phenyl-α-aminobutyric acid
, China, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Industrial production of L-2-amino-4-phenylbutyric acid from 2-oxo-4-phenylbutyric acid by Paracoccus denitrificans containing aminotransferase activity
Senuma, Masaru; Nakamichi, Katsuhiko; Nabe, Koichi; Nishimoto, Shigeru; Tosa, Tetsuya, Applied Biochemistry and Biotechnology, 1989, 22(2), 141-50

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Magnesium stearate ,  Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride cop… Solvents: Acetone ;  25 °C; 3 h, 25 °C
1.2 Reagents: NAD ,  Ammonium formate ,  Sodium chloride Catalysts: Formate dehydrogenase ,  Phenylalanine dehydrogenase Solvents: Water ;  12 h, pH 8.0, 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, 25 °C
Reference
Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-Homophenylalanine
Zhang, Jielin; Tao, Shanshan; Zhang, Baojie; Wu, Xuri; Chen, Yijun, ACS Catalysis, 2014, 4(5), 1584-1587

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Water
Reference
Kinetic resolution of amino acid esters catalyzed by lipases
Houng, Jer-Yiing; Wu, May-Ling; Chen, Shui-Tein, Chirality, 1996, 8(6), 418-422

L-Homophenylalanine Raw materials

L-Homophenylalanine Preparation Products

L-Homophenylalanine Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
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J&K Scientific
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(CAS:943-73-7)
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HU BEI ZHONG SHAN FENG XING YI YAO Technology Co., Ltd.
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(CAS:943-73-7)
JI ZHI SHI JI
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L-Homophenylalanine Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
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